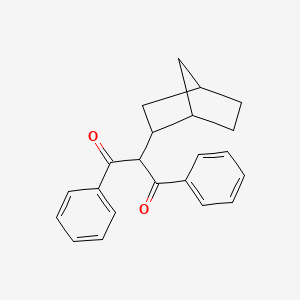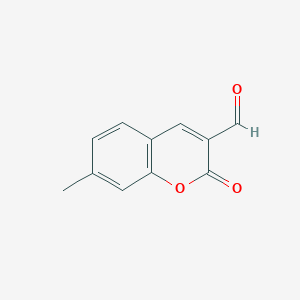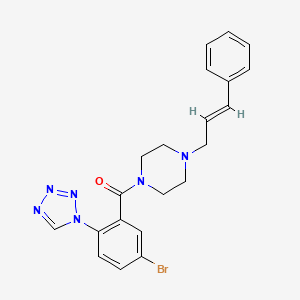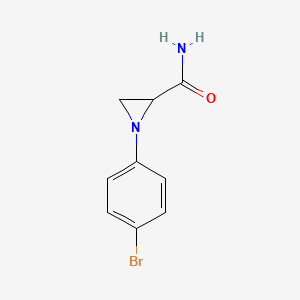![molecular formula CH3O2PS B15173032 [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane CAS No. 921192-98-5](/img/structure/B15173032.png)
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane typically involves the reaction of phosphorus trichloride with sulfur dioxide in the presence of a suitable base. The reaction proceeds as follows:
PCl3+SO2+Base→[(Dioxo-lambda 6 -sulfanylidene)methyl]phosphane+By-products
The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced separation techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: The phosphorus atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphorus atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce phosphine derivatives with different functional groups.
Scientific Research Applications
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds.
Sulfonamides: Compounds with sulfur-nitrogen bonds.
Phosphorothioates: Compounds with phosphorus-sulfur bonds.
Uniqueness
[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
921192-98-5 |
|---|---|
Molecular Formula |
CH3O2PS |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
sulfonylmethylphosphane |
InChI |
InChI=1S/CH3O2PS/c2-5(3)1-4/h1H,4H2 |
InChI Key |
YVDGWLGZBGMSTC-UHFFFAOYSA-N |
Canonical SMILES |
C(=S(=O)=O)P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)
![4-Hydroxy-N,N,1,2-tetramethyl-5-[3-(2-methylphenyl)-3-oxopropyl]-1H-benzimidazole-6-carboxamide](/img/structure/B15172954.png)

![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)




![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)

